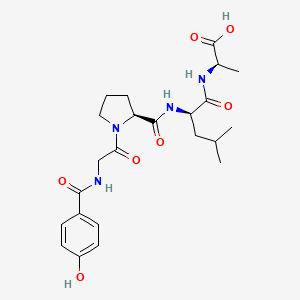
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is a synthetic peptide compound It is composed of a sequence of amino acids, including glycine, proline, leucine, and alanine, with a 4-hydroxybenzoyl group attached to the glycine residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The 4-hydroxybenzoyl group is introduced through a coupling reaction with the glycine residue. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The 4-hydroxybenzoyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the peptide bonds or the 4-hydroxybenzoyl group.
Substitution: The hydroxyl group on the benzoyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the 4-hydroxybenzoyl group.
Reduction: Reduced forms of the peptide or benzoyl group.
Substitution: Substituted benzoyl derivatives with various functional groups.
科学研究应用
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用机制
The mechanism of action of N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-hydroxybenzoyl group can enhance binding affinity and specificity to these targets. The peptide sequence can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
相似化合物的比较
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-alanine: A simpler peptide with similar structural features.
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-L-leucyl-L-alanine: A stereoisomer with different biological activity.
Uniqueness
N-(4-Hydroxybenzoyl)glycyl-L-prolyl-D-leucyl-D-alanine is unique due to its specific amino acid sequence and the presence of the 4-hydroxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
817620-08-9 |
|---|---|
分子式 |
C23H32N4O7 |
分子量 |
476.5 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-[[(2S)-1-[2-[(4-hydroxybenzoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H32N4O7/c1-13(2)11-17(21(31)25-14(3)23(33)34)26-22(32)18-5-4-10-27(18)19(29)12-24-20(30)15-6-8-16(28)9-7-15/h6-9,13-14,17-18,28H,4-5,10-12H2,1-3H3,(H,24,30)(H,25,31)(H,26,32)(H,33,34)/t14-,17-,18+/m1/s1 |
InChI 键 |
IYVDNXXWGLCBQQ-OLMNPRSZSA-N |
手性 SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)

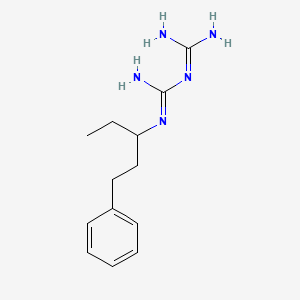
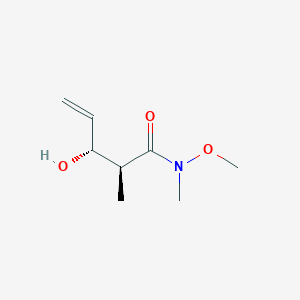
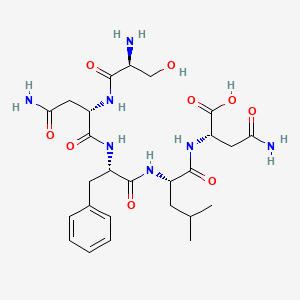
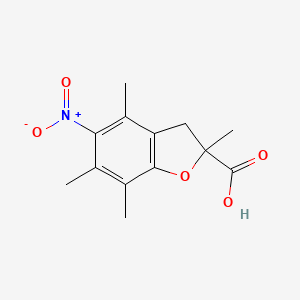
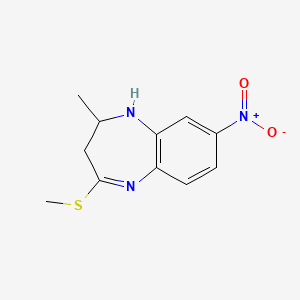
![6,12-Dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B14221913.png)
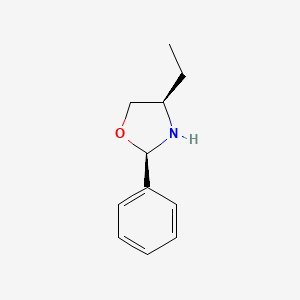
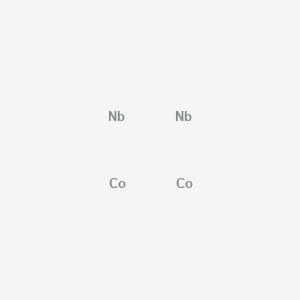
![Dibenz[cd,g]indazol-6-ol, 1,2-dihydro-](/img/structure/B14221926.png)
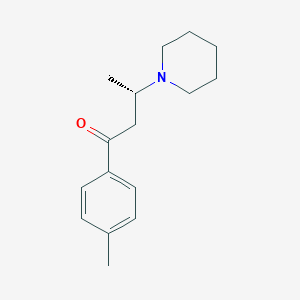

![Piperidine, 1-[(4-methoxybenzoyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B14221956.png)
